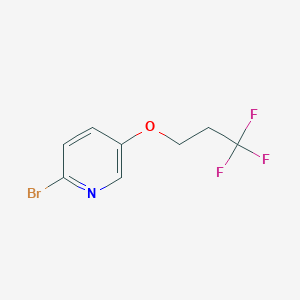

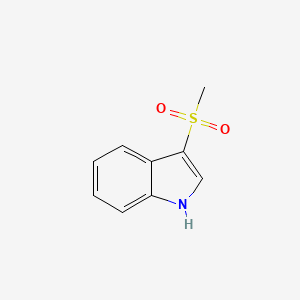

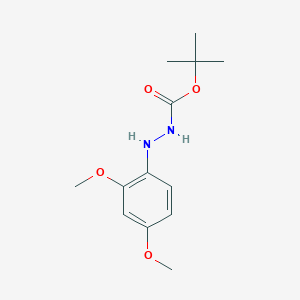

![molecular formula C8H7BrN4O B1458214 3-bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide CAS No. 1227957-37-0](/img/structure/B1458214.png)

3-bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide

Descripción general

Descripción

“3-bromo-N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide” is a unique compound that has been studied for its physical, chemical, biological, and analytical properties. It has a molecular formula of C8H7BrN4O .

Synthesis Analysis

N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions. N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Molecular Structure Analysis

The molecular structure of “3-bromo-N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide” consists of a fused bicyclic 5,6 heterocycle . The average mass of the molecule is 255.071 Da and the monoisotopic mass is 253.980316 Da .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Drug Molecule Production

The imidazo[1,2-a]pyridine core, which is a part of the compound , is a significant structure in medicinal chemistry. It is present in various established drugs and is used in the synthesis of new pharmacologically active molecules. This compound’s derivatives have shown a broad spectrum of bioactivities, making it a valuable intermediate in drug discovery .

Material Science: Advanced Material Synthesis

Imidazo[1,2-a]pyridines are not only important in medicinal chemistry but also play a role in material science. The compound’s structural motif is utilized in the development of new materials with potential applications in various industries .

Ion Recognition: Sensor Development

Related compounds, such as pyridine-2,6-dicarboxamide derivatives, have been studied for their ion recognition properties. They can bind divalent metal cations like copper (II), nickel (II), zinc (II), and lead (II), suggesting that our compound could be used to develop sensors for these ions .

Complement Pathway Inhibition: Therapeutic Applications

Chemical analogs of the compound have been identified as inhibitors of the C1s protease, which is part of the classical complement pathway. This pathway is involved in many complement-mediated diseases, and inhibition can be a therapeutic strategy .

Catalysis: Chemical Reactions

Bipyridine carboxamidine ligands, which share structural similarities with our compound, enable nickel-catalyzed cross-electrophile couplings. This suggests potential use in catalyzing various chemical reactions, enhancing efficiency and selectivity .

Antimicrobial Activity: Drug Development

While not directly related to the exact compound, hydrazides and esters derived from similar pyridine structures have been evaluated for antimicrobial activities. This indicates that our compound could be explored for its antimicrobial properties, contributing to the development of new antibiotics .

Propiedades

IUPAC Name |

3-bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4O/c9-6-3-11-7-2-1-5(4-13(6)7)8(10)12-14/h1-4,14H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKZJMKNLIVDMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1C(=NO)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=NC=C(N2C=C1/C(=N/O)/N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

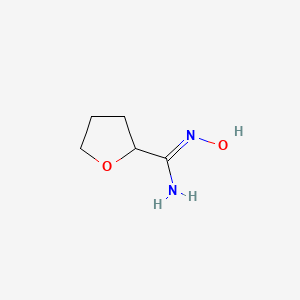

![2-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine](/img/structure/B1458135.png)

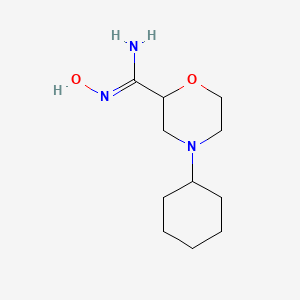

![4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1458137.png)

![Spiro[2.3]hexane-5-carbaldehyde](/img/structure/B1458150.png)

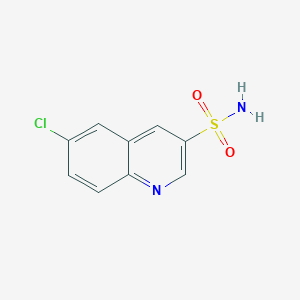

![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine](/img/structure/B1458153.png)